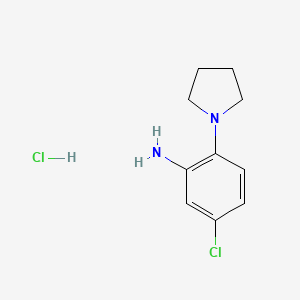

5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride

Description

Contextual Significance of Halogenated Anilines and Pyrrolidine (B122466) Scaffolds in Organic Chemistry

Halogenated anilines are a critical class of intermediates in organic synthesis. The presence of a halogen atom on the aniline (B41778) ring significantly influences the molecule's electronic properties and reactivity. Halogens act as ortho-, para-directing groups in electrophilic aromatic substitution reactions, while also serving as key functional handles for a variety of cross-coupling reactions, such as the Buchwald-Hartwig, Heck, and Suzuki reactions. acs.org This dual reactivity makes them invaluable building blocks for the construction of complex molecular frameworks.

The pyrrolidine scaffold, a five-membered saturated heterocycle containing a nitrogen atom, is another privileged structure in organic and medicinal chemistry. researchgate.net Its non-planar, three-dimensional structure is advantageous for exploring chemical space in drug discovery, allowing for specific spatial arrangements of substituents that can lead to high-affinity interactions with biological targets. researchgate.net The nitrogen atom of the pyrrolidine ring imparts basicity and nucleophilicity, making it a common site for further functionalization. nih.gov

General Academic Research Landscape of Amino-Substituted Heterocyclic Compounds

Amino-substituted heterocyclic compounds represent a vast and extensively studied area of chemical research. These compounds are integral to the structure of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of an amino group to a heterocyclic ring system can profoundly impact its physical, chemical, and biological properties. Research in this field is often driven by the quest for new therapeutic agents, with studies focusing on the synthesis of diverse libraries of these compounds for biological screening. Furthermore, the development of novel synthetic methodologies for the efficient and selective introduction of amino groups onto heterocyclic scaffolds remains an active area of investigation.

Research Rationale for Fundamental Chemical Investigation of 5-Chloro-2-(pyrrolidin-1-yl)aniline Hydrochloride

The specific combination of a chlorinated aniline backbone with a pyrrolidine substituent at the ortho position in this compound presents a unique molecular architecture that warrants fundamental chemical investigation.

Theoretical Frameworks and Practical Applications in Synthetic Chemistry

From a theoretical perspective, the electronic interplay between the electron-donating pyrrolidinyl group and the electron-withdrawing chloro group on the aniline ring is of interest. Computational studies on substituted anilines have shown that such substitutions can significantly affect properties like oxidation potential and basicity. umn.edu The relative positioning of these groups in this compound suggests potential for intramolecular interactions that could influence its conformation and reactivity.

In terms of practical applications in synthetic chemistry, this compound can be envisioned as a versatile building block. The primary amino group can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and alkylation. The chloro-substituent provides a site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups. The pyrrolidine moiety can also influence the regioselectivity of these reactions.

Current Gaps in Fundamental Chemical Understanding

Despite the potential utility of this compound, a thorough review of the scientific literature reveals a significant gap in its fundamental chemical characterization and application. While the synthesis and properties of many substituted anilines and pyrrolidine-containing compounds are well-documented, specific experimental data for this particular hydrochloride salt are scarce. Detailed studies on its reactivity, spectroscopic properties, and potential as a synthetic intermediate are largely absent from publicly available research. This lack of information highlights an opportunity for further investigation to fully elucidate the chemical behavior and potential applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the following tables.

| Identifier | Value |

|---|---|

| CAS Number | 1052547-63-3 |

| Molecular Formula | C10H14Cl2N2 |

| Molecular Weight | 233.14 g/mol |

| IUPAC Name | 5-chloro-2-(pyrrolidin-1-yl)aniline;dihydrochloride |

| Property | Value |

|---|---|

| XlogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 232.05340 g/mol |

| Monoisotopic Mass | 232.05340 g/mol |

Note: The physical properties listed above are predicted values from computational models. uni.lu

Synthesis and Characterization

A plausible synthetic route for 5-Chloro-2-(pyrrolidin-1-yl)aniline involves the nucleophilic aromatic substitution of a suitably substituted benzene (B151609) ring with pyrrolidine. One potential starting material is 2,4-dichloronitrobenzene. The reaction with pyrrolidine would likely proceed with the displacement of the chlorine atom at the 2-position, which is activated by the ortho-nitro group. Subsequent reduction of the nitro group would yield the desired aniline. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

Proposed Synthetic Scheme:

Nucleophilic Aromatic Substitution: 2,4-Dichloronitrobenzene is reacted with pyrrolidine in the presence of a base to yield 1-(4-chloro-2-nitrophenyl)pyrrolidine (B3031505).

Reduction of Nitro Group: The nitro group of 1-(4-chloro-2-nitrophenyl)pyrrolidine is reduced to a primary amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation to give 5-chloro-2-(pyrrolidin-1-yl)aniline.

Salt Formation: The resulting aniline is treated with hydrochloric acid to precipitate this compound.

Characterization of the final compound would involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the aromatic protons, the protons of the pyrrolidine ring, and the amine protons. 13C NMR would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretches of the primary amine and the C-N and C-Cl bonds. wpmucdn.com

Concluding Remarks

This compound is a molecule that sits (B43327) at the intersection of two important classes of organic compounds. While its specific properties and applications are not yet well-explored in the scientific literature, its structure suggests significant potential as a versatile intermediate in organic synthesis. The combination of a reactive aniline core, a directing and coupling-ready chloro substituent, and a sterically and electronically influential pyrrolidine moiety makes it a prime candidate for the construction of more complex and potentially biologically active molecules. The current lack of detailed research on this compound represents a clear gap in our knowledge and an open invitation for further fundamental investigation into its synthesis, characterization, and reactivity. Such studies would not only expand our understanding of this specific molecule but also contribute to the broader field of heterocyclic and aniline chemistry.

Properties

IUPAC Name |

5-chloro-2-pyrrolidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;/h3-4,7H,1-2,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRLXSWJHZSKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829631 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1177348-11-6 | |

| Record name | Benzenamine, 5-chloro-2-(1-pyrrolidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177348-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Route Optimization for 5 Chloro 2 Pyrrolidin 1 Yl Aniline Hydrochloride

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride deconstructs the molecule to identify logical starting materials. The primary disconnection points are the carbon-nitrogen bond of the pyrrolidine (B122466) ring and the amino group on the aniline (B41778) ring. This analysis points towards two main classes of precursors: halogenated nitroaniline derivatives and pyrrolidine-based reagents. The final step in the synthesis is the formation of the hydrochloride salt from the free aniline base, a standard procedure involving treatment with hydrochloric acid. quora.comprepchem.comyoutube.comnih.govresearchgate.net

Exploration of Halogenated Nitroaniline Derivatives as Starting Materials

Halogenated nitroaromatics are valuable starting materials in the synthesis of complex anilines due to the activating effect of the nitro group towards nucleophilic aromatic substitution (SNAr). For the synthesis of the target molecule, a key precursor is a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and another leaving group (typically a halogen) ortho to the nitro group.

A plausible starting material is 1,4-dichloro-2-nitrobenzene. wikipedia.org In this molecule, the chlorine atom at the 2-position is activated by the adjacent nitro group, making it susceptible to nucleophilic attack. Another potential precursor is 2,4-dichloronitrobenzene, which can be synthesized by the nitration of m-dichlorobenzene. chemicalbook.comguidechem.com The subsequent reaction with a nucleophile would then selectively displace one of the chlorine atoms. 5-Chloro-2-nitroaniline (B48662) itself can also be considered a key intermediate, which can be prepared from 3-chloroaniline (B41212) through a multi-step process involving acylation, nitration, and hydrolysis.

Pyrrolidine-Based Reagents in Aniline Functionalization

Pyrrolidine is a common cyclic secondary amine used to introduce the pyrrolidinyl moiety onto aromatic rings. In the context of synthesizing 5-Chloro-2-(pyrrolidin-1-yl)aniline, pyrrolidine acts as the nucleophile that displaces a leaving group on the aromatic ring. The nucleophilicity of the nitrogen atom in pyrrolidine allows for the formation of a stable carbon-nitrogen bond. The reaction conditions for such substitutions, including solvent, temperature, and the potential use of a base, are critical for optimizing the yield and minimizing side reactions.

Classical and Modern Synthetic Approaches

The forward synthesis of this compound can be achieved through several established and contemporary chemical transformations. These methods primarily revolve around forming the crucial C-N bond between the aromatic ring and the pyrrolidine moiety, followed by the reduction of the nitro group to an amine.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of this synthesis. libretexts.org The reaction typically involves the reaction of a halogenated nitroaromatic compound with pyrrolidine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.

A common synthetic route starts with 1,4-dichloro-2-nitrobenzene. wikipedia.org The chlorine atom at the position ortho to the nitro group is highly activated and can be selectively displaced by pyrrolidine. This reaction is typically carried out in a suitable solvent and may be facilitated by heat. The resulting intermediate is 4-chloro-1-nitro-2-(pyrrolidin-1-yl)benzene.

| Starting Material | Reagent | Product | Conditions |

| 1,4-Dichloro-2-nitrobenzene | Pyrrolidine | 4-Chloro-1-nitro-2-(pyrrolidin-1-yl)benzene | Heat, suitable solvent |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | 1-Nitro-4-(pyrrolidin-1-yl)benzene | Continuous flow |

This table presents illustrative nucleophilic aromatic substitution reactions with pyrrolidine.

Reductive Amination Pathways (e.g., from nitro to amino groups)

Following the successful substitution of the pyrrolidine moiety onto the nitroaromatic ring, the next critical step is the reduction of the nitro group to an amino group. This transformation is a classic and well-established procedure in organic synthesis.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. rsc.org Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acidic medium are also effective. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, the reduction of 4-chloro-2-(pyrrolidin-1-yl)nitrobenzene would yield 5-chloro-2-(pyrrolidin-1-yl)aniline.

| Starting Material | Reducing Agent/Catalyst | Product |

| 4-Chloro-1-nitro-2-(pyrrolidin-1-yl)benzene | H2, Pd/C | 5-Chloro-2-(pyrrolidin-1-yl)aniline |

| 2,5-Dichloronitrobenzene | Catalytic Hydrogenation | 2,5-Dichloroaniline |

| 4-Chloronitrobenzene | Fe(II)/Goethite | 4-Chloroaniline |

This table showcases various reduction methods for nitroaromatic compounds.

Finally, the resulting 5-chloro-2-(pyrrolidin-1-yl)aniline, which is a free base, is converted to its hydrochloride salt. This is typically achieved by dissolving the aniline in a suitable organic solvent and treating it with a solution of hydrochloric acid (HCl), often as a solution in an alcohol like isopropanol (B130326) or as a gas. The hydrochloride salt then precipitates out of the solution and can be collected by filtration. quora.comprepchem.comyoutube.comnih.govresearchgate.net

Metal-Catalyzed Coupling Reactions in Analogous Systems

While nucleophilic aromatic substitution is a primary route, modern synthetic chemistry offers alternative methods for C-N bond formation through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for coupling amines with aryl halides. nih.gov

In an analogous system, the synthesis of 5-Chloro-2-(pyrrolidin-1-yl)aniline could potentially be envisioned starting from 2,5-dichloroaniline. A selective mono-amination at the 2-position with pyrrolidine would be required. This approach can be challenging due to the potential for double amination and the need for careful control of reaction conditions and ligand selection to achieve the desired regioselectivity. The choice of palladium precursor, ligand, base, and solvent are all critical parameters that would need to be optimized for such a transformation.

| Aryl Halide | Amine | Catalyst System | Product |

| Aryl Iodide | General Amine | Fourth-generation Buchwald precatalyst with CPhos | Azidoaniline |

| Aryl Chloride | Pyrrolidine | Palladium N-Heterocyclic Carbene Pre-catalysts | N-Arylpyrrolidine |

This table provides examples of metal-catalyzed amination reactions in analogous systems.

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound hinges on the meticulous optimization of reaction parameters. The formation of the C-N bond between the chlorinated aniline precursor and the pyrrolidine ring is a key transformation that can be influenced by a multitude of factors.

The choice of solvent and catalyst is critical in directing the outcome of aniline derivatization reactions, such as the Buchwald-Hartwig amination, a common method for forming C-N bonds. libretexts.orgwikipedia.org

Catalytic Systems: The synthesis of N-aryl pyrrolidines and other aniline derivatives is often accomplished through transition-metal-catalyzed cross-coupling reactions.

Palladium Catalysis: Palladium-based catalysts are extensively used for C-N bond formation. The Buchwald-Hartwig amination, for instance, employs a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., XantPhos, t-BuXPhos) to couple aryl halides with amines. libretexts.orgwikipedia.orgamazonaws.com The efficiency of these catalysts allows for very low catalyst loadings, sometimes at parts-per-million (ppm) levels, which is crucial for producing pharmaceutical intermediates where metal contamination must be minimized. nih.govrsc.orgresearchgate.net The development of robust pre-catalysts has simplified reaction setup and improved reproducibility. researchgate.net

Copper Catalysis: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an older but still relevant method. Modern variations use ligands to facilitate the reaction under milder conditions than traditionally required. mdpi.com

Metal-Free Catalysis: To address the cost and toxicity concerns associated with heavy metals, metal-free catalytic systems are being developed. For the reduction of chloronitroarenes to chloroanilines, a key preceding step in many syntheses, N/S co-doped carbon catalysts have been shown to be effective, offering high chemoselectivity. mdpi.com

The selection of the catalytic system is a balance between reactivity, cost, substrate scope, and green chemistry considerations.

Below is a comparative table of catalytic systems used in related amination reactions.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Palladium/Phosphine Ligand | Toluene/Water, Base (e.g., NaOt-Bu, DBU), 45-140 °C rsc.orgamazonaws.com | High efficiency, broad substrate scope, low catalyst loading (ppm levels) | Cost of palladium and ligands, potential for metal contamination |

| Copper/Ligand | DMF/Glycerol, Base (e.g., K3PO4), 110-180 °C mdpi.commdpi.com | Lower cost than palladium, effective for specific substrates | Often requires higher temperatures, may have narrower scope |

| Metal-Free (e.g., N/S-Carbon) | H2 source (e.g., Hydrazine), 80 °C mdpi.com | Low cost, avoids heavy metal contamination, environmentally friendly | Typically for reduction steps, not direct C-N coupling |

| Biocatalysis (e.g., Nitroreductase) | Aqueous buffer, co-solvent (e.g., DMSO), Ambient Temp. nih.gov | High selectivity, mild conditions, environmentally benign | Enzyme stability and cost, substrate solubility limitations |

Controlling physical parameters such as temperature and pressure, along with the precise ratio of reactants (stoichiometry), is essential for maximizing yield and minimizing byproduct formation.

Temperature: Reaction temperature significantly affects reaction rates. For many palladium-catalyzed aminations, temperatures can range from ambient to elevated (e.g., 80-140 °C). amazonaws.comresearchgate.netresearchgate.net Optimization studies for aniline synthesis via nitrobenzene (B124822) hydrogenation show that yields can increase from 85% to 99% as the temperature is raised from 40 °C to 60 °C. researchgate.net However, excessively high temperatures can lead to catalyst degradation or undesirable side reactions. researchgate.net Recent advancements in catalyst design have enabled some amination reactions to proceed efficiently at room temperature or slightly above (45 °C), which reduces energy consumption. rsc.org

Pressure: Pressure is a critical parameter primarily in reactions involving gases, such as catalytic hydrogenation to produce the aniline precursor. In the hydrogenation of nitrobenzene, increasing H2 pressure from 1.0 MPa to 3.0 MPa showed only a marginal increase in yield, indicating that lower pressures can be sufficient and safer for operation. researchgate.net For high-pressure amination reactions, such as the synthesis of 5-chloro-2-nitroaniline from 2,4-dichloronitrobenzene, pressures can range from 1.0 to 10.0 MPa.

Stoichiometry: The molar ratio of the reactants, including the aryl halide, amine, base, and catalyst, must be carefully optimized. In Buchwald-Hartwig reactions, an excess of the amine and base is often used to drive the reaction to completion. For example, a typical procedure may use 1.2 equivalents of the amine and 2 equivalents of a base relative to the aryl halide. amazonaws.comresearchgate.net Using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be advantageous over insoluble inorganic bases, especially for continuous flow applications, as it prevents clogging and improves reaction homogeneity. amazonaws.com

The following table summarizes the impact of these parameters on a generalized aniline derivative synthesis.

| Parameter | General Range | Effect on Reaction | Optimization Goal |

| Temperature | 25 °C - 150 °C rsc.orgresearchgate.net | Increases reaction rate. Too high can cause degradation. | Find the lowest temperature for efficient conversion within a reasonable time. |

| Pressure | 1.0 - 10.0 MPa researchgate.net | Critical for gas-phase reactions (e.g., hydrogenation). | Use the minimum pressure required for sufficient gas solubility and reaction rate. |

| Stoichiometry | 1.2-2.0 eq. (Amine, Base) amazonaws.comresearchgate.net | Excess reagents can drive equilibrium towards products. | Use the minimum excess needed to achieve high conversion and simplify purification. |

Process Research and Development Considerations for Chemical Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges related to scalability, safety, cost-effectiveness, and sustainability.

The scalability of a synthetic process is a primary concern for industrial manufacturing. A reaction that performs well on a milligram scale may not be viable for kilogram or ton-scale production. niir.org

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, scalability has been demonstrated. Gram-scale syntheses of diarylamines have been successfully performed using ppm-level catalyst loadings in aqueous micellar systems, highlighting the practical applicability of these modern methods. rsc.org Key factors for successful scale-up include efficient heat and mass transfer, which become more challenging in larger reactors. Continuous flow chemistry offers a promising solution to scalability issues. By performing reactions in microreactors or flow systems, issues with heat dissipation and mixing are minimized, allowing for safer and more consistent production. amazonaws.comresearchgate.net Furthermore, flow systems can be readily scaled by running multiple reactors in parallel or by extending the operation time.

The choice of reagents also impacts scalability. Using harsh or insoluble bases can lead to operational difficulties in large reactors and flow systems. amazonaws.com Therefore, process development often involves replacing such reagents with more soluble and functional-group-tolerant alternatives.

Modern chemical synthesis places a strong emphasis on sustainability. The 12 Principles of Green Chemistry provide a framework for designing environmentally benign processes. instituteofsustainabilitystudies.comacs.org

Key green chemistry approaches applicable to the synthesis of aniline derivatives include:

Use of Safer Solvents: Replacing hazardous organic solvents with water, ethanol, glycerol, or supercritical carbon dioxide reduces environmental impact and improves worker safety. instituteofsustainabilitystudies.commdpi.comnih.gov Aqueous micellar catalysis is a prime example of this principle in action. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product minimizes waste. Catalytic reactions, such as hydrogenation and C-N coupling, are inherently more atom-economical than stoichiometric reductions (e.g., using iron in acid) that generate large amounts of waste. mdpi.comgoogle.com

Use of Catalysis: Catalysts (including biocatalysts like enzymes) are preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and cost. nih.govnbinno.com The development of highly active palladium catalysts that function at ppm levels is a significant step towards a greener process. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of catalysts that are active under mild conditions is a key area of research. instituteofsustainabilitystudies.comrsc.org

Use of Renewable Feedstocks: While many aniline syntheses start from petroleum-derived benzene, research into bio-based routes is emerging. Industrial fermentation processes are being developed to produce aromatic intermediates from renewable sugars, offering a path to decarbonize the chemical industry. pili.bio

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, safer, and environmentally sustainable. nih.govacs.orgnbinno.com

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For the free base, 5-chloro-2-(pyrrolidin-1-yl)aniline, the protonated molecule [M+H]⁺ would be observed. The high-resolution measurement of this ion provides direct confirmation of the molecular formula, C₁₀H₁₃ClN₂. The predicted monoisotopic mass for the [M+H]⁺ adduct is 197.08400 Da, which serves as a benchmark for experimental verification uni.lu.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides critical insights into the compound's structure through controlled fragmentation. The collision-induced dissociation (CID) of the parent ion generates a series of product ions, revealing the connectivity of the molecule. The fragmentation patterns for pyrrolidinyl-substituted aromatic compounds are often characterized by specific cleavages around the heterocyclic ring nih.gov. Key fragmentation pathways include the loss of the pyrrolidine (B122466) moiety and cleavages adjacent to the nitrogen atom, which are diagnostic for this class of compounds nih.gov.

Table 1: Predicted HRMS Data and Potential Fragment Ions for 5-Chloro-2-(pyrrolidin-1-yl)aniline

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 197.0840 | Protonated molecular ion of the free base |

| [M-C₂H₄]⁺ | 169.0527 | Loss of ethylene from the pyrrolidine ring |

| [M-C₄H₈N]⁺ | 127.0105 | Cleavage of the C-N bond between the rings, loss of the pyrrolidinyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive map of the atomic framework.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride, the spectrum is expected to show distinct signals for the aromatic, pyrrolidinyl, and anilinium protons. The three aromatic protons would appear as a complex multiplet system due to their coupling. The pyrrolidine ring's eight protons would manifest as two distinct multiplets, corresponding to the methylene groups adjacent to the nitrogen and the other methylene groups. The protons of the anilinium hydrochloride group (NH₃⁺) typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule is expected to display 10 distinct signals corresponding to its 10 carbon atoms. The chemical shifts are indicative of the carbon's electronic environment, with the aromatic carbons appearing downfield and the aliphatic carbons of the pyrrolidine ring appearing upfield.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Chloro-2-(pyrrolidin-1-yl)aniline

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.7 - 7.2 | Multiplet |

| Pyrrolidine N-CH₂ | 3.2 - 3.5 | Multiplet |

| Pyrrolidine CH₂ | 1.9 - 2.2 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2-(pyrrolidin-1-yl)aniline

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 140 - 145 |

| Aromatic C-Cl | 125 - 130 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-C(pyrrolidine) | 130 - 135 |

| Pyrrolidine N-CH₂ | 48 - 55 |

While 1D NMR suggests a structure, 2D NMR techniques are required to confirm the precise connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons within the aromatic ring and between the geminal and vicinal protons of the pyrrolidine ring, confirming the integrity of these spin systems researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon atom, providing unambiguous ¹H-¹³C one-bond correlations. This allows for the definitive assignment of the signals observed in the 1D spectra researchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the pyrrolidine ring protons and the ortho-proton on the aniline (B41778) ring researchgate.net.

For crystalline materials like hydrochloride salts, solid-state NMR (ssNMR) can be a valuable tool for studying polymorphism. Polymorphs are different crystal forms of the same compound, which can have distinct physical properties. Because the chemical shift in ssNMR is highly sensitive to the local electronic environment and intermolecular interactions, different polymorphic forms of this compound would yield distinct ssNMR spectra. This allows for the identification and characterization of different crystal packing arrangements.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations. For this compound, the IR spectrum would be dominated by vibrations characteristic of the anilinium ion, the substituted benzene (B151609) ring, the pyrrolidine ring, and the carbon-chlorine bond.

The presence of the anilinium hydrochloride salt is typically confirmed by a very broad and strong absorption in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the R-NH₃⁺ group nist.gov. Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring appear just below 3000 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine) |

| 2800 - 2500 | N-H Stretch | Anilinium Salt (R-NH₃⁺) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aryl-N & Aliphatic-N |

X-ray Crystallography for Definitive Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, yielding accurate bond lengths, bond angles, and torsion angles researchgate.net. For this compound, a crystal structure would confirm the substitution pattern on the aniline ring and the conformation of the pyrrolidine ring.

Table 5: Representative Data Obtained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-N) |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C) |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-(pyrrolidin-1-yl)aniline |

| 4-chloroaniline |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by a variety of intermolecular forces. The presence of the hydrochloride moiety introduces a charged species, which would likely lead to the formation of strong ion-pairing interactions and a network of hydrogen bonds.

Other Potential Interactions: Beyond the primary N-H···Cl hydrogen bonds, other weaker interactions could also play a role in the crystal packing. These may include:

C-H···Cl interactions: Hydrogen atoms on the phenyl and pyrrolidine rings could form weak hydrogen bonds with the chloride ion.

C-H···π interactions: The electron-rich π-system of the benzene ring could interact with C-H bonds of neighboring molecules.

π-π stacking: The aromatic rings of adjacent molecules might engage in π-π stacking interactions, further stabilizing the crystal structure. The presence of the chloro and pyrrolidinyl substituents would influence the electronic nature of the aromatic ring and thus the geometry and strength of these interactions.

A hypothetical data table for the primary hydrogen bonds, based on typical values observed in similar structures, is presented below.

| Donor | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H | Cl | ~0.90 | ~2.20 | ~3.10 | ~170 |

| N-H | Cl | ~0.90 | ~2.25 | ~3.15 | ~165 |

| N-H | Cl | ~0.90 | ~2.30 | ~3.20 | ~160 |

This table is illustrative and not based on experimental data for the target compound.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be a result of the interplay between intramolecular steric and electronic effects and the intermolecular forces within the crystal lattice.

Orientation of the Pyrrolidine Ring: The pyrrolidine ring is not planar and typically adopts either an envelope (E) or a twisted (T) conformation. In an envelope conformation, one atom is out of the plane of the other four. In a twisted conformation, two atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation adopted in the crystalline state would minimize steric hindrance and optimize intermolecular packing.

Torsion Angles: The relative orientation of the pyrrolidine and aniline moieties can be described by several key torsion angles. A critical torsion angle would be that defined by the C-C-N-C bond connecting the phenyl ring to the pyrrolidine nitrogen. This angle would determine the degree of coplanarity between the two ring systems. Due to steric hindrance between the pyrrolidine ring and the amino group on the aniline, a completely planar conformation is unlikely.

A hypothetical data table of key conformational parameters is provided below for illustrative purposes.

| Parameter | Description | Hypothetical Value |

| Pyrrolidine Ring Conformation | Puckering of the five-membered ring | Envelope or Twisted |

| C(phenyl)-C(phenyl)-N(pyrrolidine)-C(pyrrolidine) Torsion Angle | Relative orientation of the two rings | 30-60° |

This table is illustrative and not based on experimental data for the target compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds such as 5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride.

A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy conformation. For this compound, this process would elucidate bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure can be analyzed, with a key focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aniline (B41778) derivatives, these frontier orbitals are crucial in understanding their chemical behavior. nih.govmdpi.com

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.87 | Electron-donating capability |

| LUMO Energy | -1.23 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.64 | Chemical reactivity and stability |

This table presents hypothetical DFT-calculated electronic properties for 5-Chloro-2-(pyrrolidin-1-yl)aniline, illustrating the types of data generated.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net This analysis is invaluable for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule. For this compound, theoretical vibrational analysis can help identify characteristic stretching and bending modes of the N-H, C-Cl, and C-N bonds, as well as the vibrations of the aromatic ring. researchgate.netresearchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | Amino group symmetric stretching |

| ν(N-H) | 3360 | Amino group asymmetric stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic ring stretching |

| ν(C-N) | 1350-1250 | Carbon-Nitrogen stretching |

| ν(C-Cl) | 800-600 | Carbon-Chlorine stretching |

This table shows representative predicted vibrational frequencies for key functional groups in 5-Chloro-2-(pyrrolidin-1-yl)aniline, based on typical ranges for similar compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding, lone pairs, and intermolecular interactions. researchgate.net For this compound, NBO analysis can quantify charge transfer between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization. This is particularly useful for understanding the electronic effects of the chloro and pyrrolidinyl substituents on the aniline ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(amine) | π(C-C) aromatic | 45.2 | n → π |

| LP(1) N(pyrrolidine) | π(C-C) aromatic | 38.7 | n → π |

| π(C=C) aromatic | π(C=C) aromatic | 20.5 | π → π |

| LP(1) Cl | σ(C-C) aromatic | 2.1 | n → σ |

This table provides a conceptual NBO analysis for 5-Chloro-2-(pyrrolidin-1-yl)aniline, illustrating key intramolecular charge transfer interactions.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. bohrium.com For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of the pyrrolidine (B122466) ring relative to the aniline plane. Furthermore, these simulations can shed light on how the molecule interacts with solvent molecules, providing insights into its solubility and solution-phase behavior.

Quantum Chemical Calculations of Chemical Shifts (e.g., GIAO ¹H NMR) for Enhanced Structural Assignment

Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. mdpi.comresearchgate.net This is a powerful tool for confirming the structure of a synthesized compound by comparing the theoretically calculated NMR spectrum with the experimental one. For this compound, GIAO calculations of ¹H and ¹³C NMR chemical shifts can aid in the unambiguous assignment of each peak in the experimental spectra, which can sometimes be challenging for complex molecules. mdpi.com

| Proton | Experimental ¹H NMR Shift (ppm) | Calculated ¹H NMR Shift (ppm) |

|---|---|---|

| Aromatic H | 7.15 | 7.12 |

| Aromatic H | 6.90 | 6.88 |

| Aromatic H | 6.75 | 6.72 |

| NH₂ | 4.50 | 4.45 |

| Pyrrolidine CH₂ (adjacent to N) | 3.30 | 3.25 |

| Pyrrolidine CH₂ | 2.00 | 1.95 |

This table presents a hypothetical comparison of experimental and GIAO-calculated ¹H NMR chemical shifts for 5-Chloro-2-(pyrrolidin-1-yl)aniline.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. The calculated activation energies can provide insights into the reaction kinetics and the feasibility of different reaction pathways. For this compound, computational studies could be employed to elucidate its behavior in various chemical transformations, such as electrophilic aromatic substitution or oxidation reactions. This would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction mechanism. mdpi.comnih.govnih.gov

Transition State Characterization

There is currently no available research data characterizing the transition states of reactions involving this compound. Such studies would typically involve the use of quantum chemical calculations to identify the geometry, frequency, and energy of transition state structures for reactions such as electrophilic aromatic substitution, N-alkylation, or other transformations the molecule might undergo. This information is crucial for understanding the kinetic feasibility and stereochemical outcomes of its reactions.

Energy Profiles of Key Reactions

Similarly, detailed energy profiles for key reactions of this compound are not present in the current body of scientific literature. The generation of a reaction energy profile, which maps the energy of a system as it progresses from reactants to products through transition states, is a standard component of computational mechanistic studies. These profiles provide invaluable data on activation energies and reaction thermodynamics. For this compound, such investigations would be instrumental in predicting its reactivity and guiding the synthesis of related compounds. The absence of this data highlights an opportunity for future research in the theoretical chemistry of this molecule.

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitution Reactions on the Aniline (B41778) and Pyrrolidine (B122466) Moieties

The reactivity of 5-Chloro-2-(pyrrolidin-1-yl)aniline towards substitution reactions is dictated by the electronic properties of the aniline and pyrrolidine rings. byjus.com

Aniline Moiety: The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS). byjus.com The amino group (-NH2) and the pyrrolidinyl group are both strong electron-donating groups, which increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the amino group. byjus.com This enhanced nucleophilicity facilitates reactions with electrophiles. youtube.com

Common electrophilic substitution reactions applicable to activated aniline systems include:

Halogenation: Reaction with reagents like bromine water can lead to poly-substitution on the activated ring. byjus.com

Nitration: Introduction of a nitro group (-NO2) is typically achieved with a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-directing deactivator. byjus.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). byjus.com

The pyrrolidine ring, being a saturated heterocycle, does not undergo electrophilic substitution in the same manner as the aromatic ring. Its reactivity is centered on the nitrogen atom.

Nucleophilic Substitution: Nucleophilic substitution reactions are less common on the aniline ring itself unless there is a suitable leaving group activated by strongly electron-withdrawing groups. The chlorine atom on the ring is generally not reactive towards nucleophilic aromatic substitution under standard conditions. However, the nitrogen of the pyrrolidine ring can act as a nucleophile. For instance, in related aniline systems, the amino group's lone pair of electrons allows it to act as a nucleophile, though its reactivity is moderated by resonance with the aromatic ring. ucalgary.ca

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of 5-Chloro-2-(pyrrolidin-1-yl)aniline can target several sites within the molecule, primarily the aniline moiety.

Oxidation: Anilines are susceptible to oxidation, which can lead to a variety of products including quinone-imines. This process is of significant interest in drug metabolism studies, as such oxidized species can be reactive metabolites. Cytochrome P450 enzymes are often responsible for the bioactivation of aniline-containing compounds. acs.org The oxidation can also involve the nitrogen of the pyrrolidine ring, potentially leading to N-oxides or other oxidized species.

Reduction: While the aniline and pyrrolidine rings are generally stable to reduction under typical conditions, specific functional groups that might be introduced onto the molecule could be targeted. For example, if a nitro group were introduced via electrophilic substitution, it could be readily reduced to an amino group using reagents like tin and hydrochloric acid, or through catalytic hydrogenation. This functional group interconversion is a common strategy in the synthesis of more complex aniline derivatives.

Cyclization and Rearrangement Reactions Involving the Compound

5-Chloro-2-(pyrrolidin-1-yl)aniline is a valuable precursor for synthesizing fused heterocyclic systems due to the ortho-relationship between the amino group and the pyrrolidine substituent. These functionalities can participate in intramolecular cyclization reactions to form five-, six-, or seven-membered rings.

One of the most common applications of ortho-diamino benzene derivatives is in the synthesis of quinoxalines. nih.govorganic-chemistry.org This is typically achieved through the condensation reaction of the diamine with a 1,2-dicarbonyl compound. nih.gov Similarly, condensation with ketones can lead to the formation of benzodiazepines. nih.gov These reactions often proceed under acidic or metal-catalyzed conditions. nih.gov

The specific structure of 5-Chloro-2-(pyrrolidin-1-yl)aniline, being a substituted o-phenylenediamine (B120857), makes it a suitable starting material for building complex heterocyclic scaffolds. For example, reactions with α-haloketones can also yield quinoxaline (B1680401) derivatives. nih.gov

Synthesis of Structural Analogues and Novel Derivatives

The modification of 5-Chloro-2-(pyrrolidin-1-yl)aniline allows for the creation of a library of related compounds with potentially diverse chemical and biological properties.

Functional Group Interconversions and Modifications

The functional groups present in 5-Chloro-2-(pyrrolidin-1-yl)aniline, namely the primary amine, the tertiary amine of the pyrrolidine, and the chloro-substituent, can be chemically modified. The primary amino group can be acylated to form amides, which can alter the electronic properties of the benzene ring and serve as a protecting group. It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

Modifications can also be made to the pyrrolidine ring, although this is less common and typically requires more specific synthetic strategies. The chloro-substituent, while generally unreactive to nucleophilic substitution, could potentially be modified under specific catalytic conditions, such as in certain cross-coupling reactions.

Exploration of Novel Heterocyclic Ring System Formation from Aniline Derivatives

The synthesis of novel heterocyclic systems from aniline derivatives is a major area of research. 5-Chloro-2-(pyrrolidin-1-yl)aniline serves as a key building block in this field.

Quinoxalines: As previously mentioned, the condensation reaction with 1,2-dicarbonyl compounds is a classic and effective method for synthesizing quinoxalines. nih.gov Modern synthetic methods have expanded to include green methodologies, such as using recyclable catalysts and microwave-assisted synthesis. nih.gov

Benzodiazepines: The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. nih.gov This reaction can be catalyzed by various acids and solid supports. nih.govdntb.gov.ua The resulting benzodiazepine (B76468) core is a privileged scaffold in medicinal chemistry.

Pyrrolo[1,2-a]quinoxalines: These are another class of heterocycles that can be synthesized from precursors related to 5-Chloro-2-(pyrrolidin-1-yl)aniline. nih.gov These compounds are of interest due to their potential biological activities. nih.gov

Below is an interactive table summarizing some of the key reactions and resulting heterocyclic systems derived from o-phenylenediamine precursors like 5-Chloro-2-(pyrrolidin-1-yl)aniline.

| Reactant(s) | Heterocyclic Product | Reaction Type |

| 1,2-Dicarbonyl compounds | Quinoxalines | Condensation |

| Ketones | 1,5-Benzodiazepines | Condensation |

| α-Haloketones | Quinoxalines | Oxidative Cyclization |

| Aldehydes (in Pictet-Spengler type reactions) | Pyrrolo[1,2-a]quinoxalines | Annulation/Oxidation |

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for assessing the purity and identifying process-related impurities of 5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride. Due to the compound's aromatic nature and polarity, reversed-phase HPLC (RP-HPLC) is the most suitable approach. researchgate.net Method development focuses on optimizing separation efficiency, peak shape, and analysis time.

A typical RP-HPLC method involves a C18 column, a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing an acid like formic or phosphoric acid to ensure the analyte remains in its protonated, ionic form), and a gradient elution to resolve impurities with a wide range of polarities. rjptonline.org

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Provides good hydrophobic retention for the aromatic aniline (B41778) structure. rjptonline.org |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress silanol (B1196071) interactions and ensure consistent protonation of the amine. sielc.com |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. researchgate.net |

| Detection | 239 nm | Wavelength for optimal absorbance based on the chromophores of the molecule. researchgate.net |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

The separation of this compound and its impurities in RP-HPLC is governed by the differential partitioning of the analytes between the polar mobile phase and the non-polar stationary phase. waters.com

Stationary Phases : The choice of stationary phase is critical for achieving selectivity.

C18 (Octadecylsilane) : This is the most common stationary phase, offering strong hydrophobic interactions with the aromatic ring and the pyrrolidine (B122466) moiety of the analyte. nih.gov

Phenyl Phases : Phenyl-bonded stationary phases can provide alternative selectivity for aromatic compounds. elementlabsolutions.com They engage in π-π interactions between the phenyl groups of the stationary phase and the electron-rich aromatic ring of the analyte and its impurities. elementlabsolutions.com This can be particularly useful for separating isomers or impurities where the primary difference is in the electronic properties of the aromatic system. elementlabsolutions.com

The separation mechanism relies on a competition between the analyte molecules and the mobile phase for interaction sites on the stationary phase. thaiscience.info By adjusting the mobile phase composition (e.g., the ratio of organic solvent to water), the retention of the compound can be precisely controlled. thaiscience.info

Coupling HPLC with advanced detectors is essential for both quantification and structural elucidation of the analyte and its impurities.

UV-Vis Detection : Due to the presence of the substituted benzene (B151609) ring, the molecule possesses strong chromophores that absorb light in the ultraviolet-visible region. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is typically used to acquire the full UV spectrum of each peak. This allows for the determination of peak purity and can aid in the tentative identification of impurity classes based on their spectral characteristics.

Mass Spectrometry (MS) Detection : HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for the definitive identification of impurities. rsc.org After separation by the HPLC column, the eluent is directed into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for this type of polar molecule, typically operating in positive ion mode to produce the protonated molecular ion [M+H]⁺. d-nb.info The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of the parent compound and its impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions, providing structural information that is crucial for identifying unknown impurities without the need for reference standards. d-nb.info

Table 2: Predicted Mass Spectrometry Data for 5-Chloro-2-(pyrrolidin-1-yl)aniline

| Parameter | Value | Description |

| Molecular Formula | C₁₀H₁₃ClN₂ | --- |

| Monoisotopic Mass | 196.0767 Da | Mass of the molecule with the most abundant isotopes. |

| Predicted [M+H]⁺ (ESI+) | 197.0840 m/z | The protonated molecular ion observed in positive mode ESI-MS. uni.lu |

| Predicted Isotope Pattern | ~3:1 ratio for M:M+2 | The characteristic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts and Contaminants

While HPLC is the primary tool for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the detection and quantification of volatile and semi-volatile impurities. epa.gov These contaminants may include residual solvents from the synthesis and purification steps or volatile byproducts. epa.gov

The analysis of aniline derivatives by GC can sometimes be challenging due to their polarity and potential for thermal degradation. thermofisher.com However, modern capillary columns with phases like SE-54 offer good resolution. epa.gov For analysis, the hydrochloride salt would be neutralized to its free base form to increase its volatility. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification. The NIST library of mass spectra is a valuable resource for identifying common solvents and byproducts. epa.gov

Potential volatile impurities that could be monitored by GC-MS include starting materials and reaction byproducts.

Table 3: Potential Volatile Impurities Detectable by GC-MS

| Compound | Potential Origin | Rationale |

| Pyrrolidine | Starting material | Unreacted starting material from synthesis. |

| 1,4-dichloro-2-nitrobenzene | Starting material | A plausible precursor for the aniline moiety. |

| Toluene / Xylene | Solvents | Common solvents used in aromatic substitution reactions. |

| Ethanol / Isopropanol (B130326) | Solvents | Common solvents for purification and crystallization. |

Advanced Titrimetric Methods for Accurate Hydrochloride Content Determination

Titrimetry provides a robust, absolute method for quantifying the hydrochloride content of the salt, a critical parameter that affects the compound's molecular weight and stoichiometry in subsequent applications. Two primary titrimetric methods are applicable.

Argentometric Titration : This method is used to determine the chloride ion content. The sample is dissolved in an aqueous or alcoholic medium, acidified with nitric acid, and titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). ysi.com The endpoint, where all chloride ions have precipitated as silver chloride (AgCl), can be detected potentiometrically using a silver electrode. ca.gov This provides a direct measure of the chloride molarity in the sample.

Alkalimetric Titration : This method quantifies the "hydrochloride" portion by titrating the acidic proton of the ammonium (B1175870) salt. The sample is dissolved in a suitable solvent like ethanol, and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). nih.gov The endpoint is detected potentiometrically using a pH electrode, corresponding to the neutralization of the R₃N-H⁺ species. researchgate.net This method determines the molar amount of the hydrochloride salt present.

Comparing the results from both argentometric and alkalimetric titrations can confirm the 1:1 stoichiometry of the amine to the hydrochloride salt.

Table 4: Comparison of Titrimetric Methods for Hydrochloride Content

| Method | Principle | Titrant | Endpoint Detection | Measures |

| Argentometric | Precipitation of Cl⁻ | Silver Nitrate (AgNO₃) | Potentiometric (Silver electrode) | Moles of Chloride (Cl⁻) |

| Alkalimetric | Acid-Base Neutralization | Sodium Hydroxide (NaOH) | Potentiometric (pH electrode) | Moles of Hydrochloride (H⁺Cl⁻) |

Applications in Advanced Organic Synthesis As a Building Block

Utilization as a Precursor for Complex Heterocyclic Ring Systems

The structure of 5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride makes it an ideal starting material for the synthesis of a variety of complex heterocyclic ring systems. The presence of the aniline (B41778) nitrogen and the ortho-pyrrolidinyl group can direct cyclization reactions to form fused heterocyclic structures, which are scaffolds of significant interest in medicinal chemistry and materials science.

While specific examples of complex heterocyclic ring systems synthesized directly from this compound are not extensively detailed in publicly available research, the general reactivity of substituted anilines suggests its utility in forming a range of heterocyclic cores. For instance, aniline derivatives are common precursors for the synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles. The chloro-substituent on the phenyl ring can also be exploited for further functionalization through cross-coupling reactions, thereby increasing the molecular diversity of the resulting heterocyclic compounds.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Route | Key Features of Precursor Utilized |

|---|---|---|

| Quinazolines | Condensation with a one-carbon source (e.g., formic acid, orthoesters) followed by cyclization. | Aniline nitrogen and an adjacent carbon atom of the benzene (B151609) ring. |

| Benzodiazepines | Reaction with a 1,3-dielectrophile. | Aniline nitrogen and the ortho-position of the benzene ring. |

| Phenazines | Oxidative condensation with a catechol derivative. | Aniline nitrogen and the ortho-position of the benzene ring. |

This table is illustrative of the potential applications based on the known reactivity of similar aniline derivatives.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The aniline functional group in this compound makes it a suitable component for several named MCRs.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound could serve as the amine component, leading to the formation of complex α-acylamino amides.

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. While it does not directly utilize an amine, derivatives of the aniline group could potentially participate in variations of this reaction.

The incorporation of the 5-Chloro-2-(pyrrolidin-1-yl)aniline moiety into the products of MCRs would introduce a unique substitution pattern that could be valuable for creating libraries of compounds for biological screening.

Development as a Ligand or Catalyst in Synthetic Transformations

The nitrogen atoms in this compound, particularly the pyrrolidine (B122466) nitrogen and the aniline nitrogen, possess lone pairs of electrons that can coordinate with metal centers. This property makes the compound a potential precursor for the synthesis of ligands for catalysis.

Modification of the aniline group, for example, through Schiff base formation with an aldehyde, can lead to the creation of multidentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Table 2: Potential Ligand and Catalyst Development from this compound

| Ligand Type | Metal Complex | Potential Catalytic Application |

|---|---|---|

| Schiff Base Ligands | Palladium (II), Copper (II), Nickel (II) | Suzuki, Heck, and Sonogashira cross-coupling reactions. |

| Pincer Ligands | Platinum (II), Iridium (III), Ruthenium (II) | Dehydrogenation, C-H activation. |

| Bidentate N,N Ligands | Rhodium (I), Iridium (I) | Asymmetric hydrogenation. |

This table outlines the potential for ligand and catalyst development based on the functional groups present in the parent compound.

While direct evidence for the development of this compound as a ligand or catalyst is not prominent in the current literature, its structural features are highly amenable to such applications, suggesting a promising area for future research.

Conclusion and Future Research Directions in Chemical Science

Summary of Key Findings in Fundamental Chemistry of 5-Chloro-2-(pyrrolidin-1-yl)aniline Hydrochloride

This compound is a substituted aniline (B41778) derivative characterized by a chlorine atom at the 5-position and a pyrrolidine (B122466) ring attached to the 2-position of the aniline core. The hydrochloride salt form enhances its stability and solubility in certain solvents. The fundamental chemistry of this compound is anchored in the interplay between the electron-donating pyrrolidine group and the electron-withdrawing chlorine atom, which modulates the electronic properties and reactivity of the aromatic ring.

Synthesis typically involves a nucleophilic aromatic substitution reaction where a suitably activated chloronitrobenzene precursor is reacted with pyrrolidine, followed by the reduction of the nitro group to an amine. The final step involves treatment with hydrochloric acid to form the stable salt. Characterization of the molecule relies on standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the presence and connectivity of the aromatic, pyrrolidinyl, and amine protons. Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton, while Infrared (IR) spectroscopy helps identify key functional groups such as N-H and C-N bonds. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14Cl2N2 |

| Molecular Weight | 233.14 g/mol |

| Appearance | Solid (form may vary) |

| Key Functional Groups | Aniline, Pyrrolidine, Aryl Chloride |

Unresolved Questions and Challenges in its Synthesis and Characterization

Despite established synthetic routes, several challenges persist. A primary issue in the synthesis of substituted anilines is achieving high regioselectivity, especially when multiple reactive sites are present on the aromatic precursor. researchgate.net Optimizing reaction conditions to maximize the yield of the desired isomer while minimizing side products, such as those from undesired substitutions or dimerizations, remains an area of active investigation. The purification of the final compound from starting materials and by-products can also be complex, often requiring multi-step chromatographic techniques.

From a characterization standpoint, the hydrochloride salt form can sometimes complicate analysis. For instance, in mass spectrometry, the observed mass may correspond to the free base rather than the salt, requiring careful interpretation. In NMR spectroscopy, the acidic proton of the hydrochloride can exchange with solvent protons, leading to peak broadening or disappearance, which can complicate spectral assignment. Furthermore, detailed solid-state characterization, such as X-ray crystallography, is often lacking in the public domain for this specific compound, leaving a gap in the understanding of its three-dimensional structure and intermolecular interactions in the solid state.

Potential for Further Exploration in Pure Chemical Science (excluding drug discovery)

The unique electronic and steric features of this compound make it an interesting candidate for exploration in several areas of pure chemical science.

Coordination Chemistry: The molecule possesses two potential nitrogen donor sites (the aniline and the pyrrolidine nitrogen), making it a candidate for use as a bidentate or monodentate ligand in coordination chemistry. Investigating its complexes with various transition metals could lead to novel catalysts or materials with interesting magnetic or optical properties.

Supramolecular Chemistry: The presence of N-H and aromatic C-H groups allows for the formation of hydrogen bonds and other non-covalent interactions. Studies could explore its ability to form self-assembled structures, co-crystals, or host-guest complexes, which are fundamental to the development of new organic materials.

Synthetic Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. mdpi.com For example, the aniline group can be readily diazotized and converted into a range of other functional groups, or it could be used in cyclization reactions to build fused-ring structures. tandfonline.com The exploration of these synthetic transformations could expand the toolkit available to organic chemists. researchgate.net

Methodological Advancements for Related Chemical Entities

The synthesis and study of compounds like this compound can benefit from and contribute to broader methodological advancements in chemistry.

Modern Coupling Reactions: While traditional nucleophilic substitution is common, modern transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) offer milder conditions and broader substrate scope for the formation of the C-N bond between the aryl group and the pyrrolidine. mdpi.com Research into optimizing these advanced methods for highly substituted or sterically hindered anilines is a continuing goal.

Flow Chemistry: The synthesis of anilines and their derivatives can be adapted to continuous flow processes. researchgate.net This approach can offer improved control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better safety profiles, and easier scalability compared to traditional batch synthesis.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its analogues. Such studies can predict reaction outcomes, explain selectivity, and guide the design of new synthetic routes and novel molecules with desired chemical properties, complementing experimental work. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis involves two key steps:

Nucleophilic substitution : React 5-chloro-2-nitroaniline with pyrrolidine (1.5–2 equivalents) under reflux (80–100°C) in a polar aprotic solvent (e.g., DMF) for 12–18 hours.

Salt formation : Treat the intermediate with concentrated HCl (2 equivalents) in ethanol, followed by recrystallization from an ethanol/water mixture (3:1 v/v) to achieve >98% purity .

Critical Parameters : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane, 1:1). For scale-up, consider continuous flow reactors to enhance yield and reduce byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- 1H/13C NMR : Pyrrolidine protons (δ 1.8–2.1 ppm), aromatic protons (δ 6.7–7.2 ppm), and NH2 signals (δ 5.2–5.5 ppm) .

- ESI-MS : Molecular ion [M+H]+ at m/z 203.1 .

- Purity Assessment :

- HPLC-UV (C18 column, λ = 254 nm): Retention time ~8.2 minutes with >98% peak area .

Q. How should researchers validate initial biological activity findings (e.g., antimicrobial or anticancer effects)?

Methodological Answer:

- Antimicrobial Testing :

- Use standardized MIC assays against E. coli (ATCC 25922) in Mueller-Hinton broth, with positive controls (e.g., ciprofloxacin). Reported IC50: 10 µM .

- Anticancer Screening :

- Conduct MTT assays on HeLa cells (72-hour exposure, 10–100 µM range). Validate cytotoxicity with Annexin V/PI staining to distinguish apoptosis from necrosis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced COX-2 inhibition?

Methodological Answer:

- Key Modifications :

- Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to enhance COX-2 binding (reported IC50: 0.04 µM) .

- Replace pyrrolidine with morpholine to assess ring size impact on selectivity.

- Validation :

- Use molecular docking (PDB: 5KIR) to predict binding affinity. Compare with in vitro COX-2 inhibition assays .

Q. What strategies resolve contradictions between enzyme inhibition and cytotoxicity data?

Methodological Answer:

- Mechanistic Studies :

- Perform time-course experiments to differentiate direct COX-2 inhibition (rapid onset) from cytotoxicity (delayed effect).

- Use siRNA knockdown of COX-2 in HeLa cells to isolate enzyme-specific effects .

- Counter-Screens :

- Test against COX-1 and LOX enzymes to rule out off-target activity.

Q. How can blood-brain barrier (BBB) penetration be optimized for CNS applications?

Methodological Answer:

- Physicochemical Tuning :

- Adjust LogP (target 1–3) via halogen substitution or methyl groups.

- Reduce polar surface area (<90 Ų) by replacing -NH2 with -OMe .

- Experimental Validation :

- Use PAMPA-BBB assays. Compare permeability (Pe) with reference compounds (e.g., clozapine: Pe ~4.0×10⁻⁶ cm/s) .

Q. What industrial-scale synthesis methods balance yield and environmental safety?

Methodological Answer:

- Flow Chemistry :

- Utilize tubular reactors with residence time <30 minutes to minimize decomposition.

- Achieve 85% yield with 99% purity by optimizing HCl gas introduction during salt formation .

- Green Chemistry :

- Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental impact .

Data Contradiction Analysis

Q. How should discrepancies in solubility data between studies be addressed?

Methodological Answer:

- Standardization :

- Measure solubility in phosphate buffer (pH 7.4, 37°C) using the shake-flask method with HPLC quantification.

- Note: Dihydrochloride salt solubility (>50 mg/mL) far exceeds the free base (<5 mg/mL) due to ionization .

Q. Why do IC50 values vary across cell lines, and how can this be mitigated?

Methodological Answer:

- Source Variability :

- Cell line-specific factors (e.g., MCF-7 vs. HeLa metabolic rates) affect compound uptake. Use standardized cell culture protocols (e.g., RPMI-1640 medium, 5% FBS).

- Normalize data to internal controls (e.g., staurosporine for apoptosis induction) .

Q. What computational tools predict metabolic stability for preclinical development?

Methodological Answer:

- In Silico Tools :

- Use SwissADME to estimate CYP450 metabolism hotspots.

- Validate with hepatic microsome assays (human vs. rodent) to identify species-specific clearance rates .

Retrosynthesis Analysis